3-(1-Naphthyl)acrylic acid
CAS No.: 13026-12-5
Cat. No.: VC20971099
Molecular Formula: C13H10O2
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13026-12-5 |
|---|---|
| Molecular Formula | C13H10O2 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | (E)-3-naphthalen-1-ylprop-2-enoic acid |
| Standard InChI | InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ |
| Standard InChI Key | WPXMLUUYWNHQOR-HJWRWDBZSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)O |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O |
Introduction
Chemical Identity and Nomenclature
3-(1-Naphthyl)acrylic acid, also known as β-(1-Naphthyl)acrylic acid or 1-Naphthaleneacrylic acid, is an organic compound with the molecular formula C₁₃H₁₀O₂ . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(1-naphthalenyl)-2-propenoic acid, which precisely describes its chemical structure containing a naphthalene ring connected to a propenoic acid (acrylic acid) group . This compound has been assigned the Chemical Abstracts Service (CAS) Registry Number 13026-12-5, providing a unique identifier for database referencing and chemical cataloging purposes .
The compound's standard InChIKey is WPXMLUUYWNHQOR-CMDGGOBGSA-N, which serves as a standardized digital representation of its chemical information . This identifier is particularly useful for electronic database searches and cross-referencing across different chemical information systems. The compound's structural representation can be visualized in both 2D and 3D formats through molecular visualization software, providing insights into its spatial arrangement and potential reactivity patterns.
Physical and Chemical Properties
3-(1-Naphthyl)acrylic acid possesses a molecular weight of 198.2173 g/mol, calculated from its molecular formula C₁₃H₁₀O₂ . The physical state of this compound at standard temperature and pressure is typically a solid, characterized by a crystalline appearance. According to commercial specifications, the compound has a melting point range of 210-212°C, indicating its thermal stability threshold for phase transition from solid to liquid state .
Thermodynamic Properties
The thermodynamic properties of 3-(1-Naphthyl)acrylic acid provide crucial information for understanding its behavior in various chemical processes and reactions. The following table summarizes the key thermodynamic parameters as calculated through the Joback method:
Critical Properties and Phase Behavior
The critical properties of 3-(1-Naphthyl)acrylic acid determine its behavior at extreme conditions and are important parameters for chemical engineering applications:
Transport and Thermophysical Properties
The heat capacity (Cp,gas) of 3-(1-Naphthyl)acrylic acid varies with temperature, reflecting how the molecule absorbs thermal energy across different thermal environments:
Solubility and Partition Characteristics
The solubility and partition properties of 3-(1-Naphthyl)acrylic acid are important for understanding its behavior in biological systems and for designing formulation strategies:
Spectroscopic Characteristics
Spectroscopic analysis provides crucial information about the molecular structure and electronic properties of 3-(1-Naphthyl)acrylic acid. The National Institute of Standards and Technology (NIST) has compiled infrared (IR) spectroscopic data for this compound in the gas phase . The IR spectrum reveals characteristic absorption bands corresponding to functional groups present in the molecule, including the carboxylic acid (O-H and C=O stretching) and the aromatic naphthalene ring (C=C stretching and C-H bending vibrations).
Biological Activities and Applications
Research has demonstrated that trans-3-aryl acrylic acids, the class to which 3-(1-Naphthyl)acrylic acid belongs, exhibit notable biological activities, particularly antiviral properties. These compounds represent a promising template for developing novel therapeutic agents against viral infections .
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